(2E)-2-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}hydrazinecarboxamide
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Overview
Description
[(E)-({3-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)AMINO]UREA is a synthetic organic compound characterized by its unique structure, which includes a phenyl group substituted with a methoxyethoxy group and a methylideneamino urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-({3-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)AMINO]UREA typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of 4-methylphenoxyethanol with phenyl isocyanate under mild conditions to form the intermediate, which is then reacted with an appropriate amine to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of water as a solvent and the avoidance of toxic reagents, can be applied to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
[(E)-({3-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)AMINO]UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with halogens, nitrating agents, or sulfonating agents to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether under inert atmosphere.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid); reactions are conducted in the presence of catalysts or under acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different properties and applications .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups
Mechanism of Action
The mechanism by which [(E)-({3-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)AMINO]UREA exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Thiourea: Similar in structure but contains a sulfur atom instead of an oxygen atom.
Hydroxycarbamide: Contains a hydroxyl group and is used as a medication.
Carbamide Peroxide: Used in dental products for its bleaching properties.
Uniqueness
[(E)-({3-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)AMINO]UREA is unique due to its specific substitution pattern and the presence of both methoxyethoxy and methylideneamino urea groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C17H19N3O3 |
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Molecular Weight |
313.35 g/mol |
IUPAC Name |
[(E)-[3-[2-(4-methylphenoxy)ethoxy]phenyl]methylideneamino]urea |
InChI |
InChI=1S/C17H19N3O3/c1-13-5-7-15(8-6-13)22-9-10-23-16-4-2-3-14(11-16)12-19-20-17(18)21/h2-8,11-12H,9-10H2,1H3,(H3,18,20,21)/b19-12+ |
InChI Key |
AZIWSASBDYWJSO-XDHOZWIPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OCCOC2=CC=CC(=C2)/C=N/NC(=O)N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C=NNC(=O)N |
solubility |
6.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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